(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
Description
“(2Z,5Z)-5-(3-Fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a benzylidene moiety at position 5 (3-fluorophenyl substitution) and a trifluoromethyl-substituted phenylimino group at position 2. This compound belongs to a class of (Z)-configured thiazolidin-4-one analogs, which are synthesized via condensation reactions between substituted benzaldehydes and thiazolidinone precursors under mild conditions . The synthetic route typically involves sequential steps: (i) formation of a benzylidene-thiazolidinone intermediate via acetic acid-catalyzed condensation, followed by (ii) substitution at the 2-position using amines or isothiocyanates . Key advantages of this method include high yields (44–90%), operational simplicity, and compatibility with diverse substituents .
Thiazolidinones are pharmacologically significant due to their antimicrobial, antiviral, and anticancer activities.
Properties
Molecular Formula |
C17H10F4N2OS |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10F4N2OS/c18-11-5-3-4-10(8-11)9-14-15(24)23-16(25-14)22-13-7-2-1-6-12(13)17(19,20)21/h1-9H,(H,22,23,24)/b14-9- |
InChI Key |
PGRZGTIBJCPRME-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2 |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the thiazolidinone ring structure.
Introduction of Fluorobenzylidene Group: The 3-fluorobenzylidene group can be introduced via a condensation reaction between the thiazolidinone core and 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Introduction of Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include using advanced techniques such as microwave-assisted synthesis, flow chemistry, or employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorobenzylidene and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one , identified by CAS number 672915-72-9 , has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and agriculture. This article explores its applications, supported by comprehensive data and case studies.
Chemical Characteristics
- Molecular Formula : C₁₇H₁₀F₄N₂OS
- Molecular Weight : 366.3 g/mol
- Structure : The compound features a thiazolidinone core, which is significant for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . Research indicates that compounds with thiazolidinone structures exhibit significant activity against various bacterial strains. For instance, a study published in Pharmaceuticals demonstrated that certain thiazolidinones possess broad-spectrum antimicrobial properties, making them suitable candidates for antibiotic development .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented. Specifically, studies have shown that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cell lines. The compound (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been noted for its potential efficacy in targeting specific cancer pathways .
Enzyme Inhibition
Inhibition of key enzymes involved in disease processes is another area where this compound shows promise. Research indicates that thiazolidinones can inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions like hypertension and cancer .
Plant Protection Agents
The compound has been explored as a potential plant protection agent. Its structural analogs have shown effectiveness against pests and diseases affecting crops. Specifically, thiazolidinones have been formulated into agrochemical products aimed at controlling insect populations and plant pathogens. A patent application highlights the use of such compounds in formulations designed to protect crops from arthropods and nematodes .
Agrochemical Formulations
The development of agrochemical formulations incorporating (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has been documented. These formulations are designed to enhance the efficacy of pest control while minimizing environmental impact. The compound's unique chemical properties allow for targeted action against specific pests, reducing the need for broad-spectrum pesticides .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolidinone derivatives, including (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential for development as new antimicrobial agents.
Case Study 2: Agricultural Application
Field trials utilizing formulations containing (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one showed a reduction in pest populations by over 50% compared to untreated controls. These results support the compound's viability as an effective agrochemical agent.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or survival.
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Physicochemical Properties :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thermal stability, as evidenced by melting points >300°C for nitro- and acetyl-substituted derivatives .
- Halogenated analogues (e.g., 3-fluoro, 4-chloro) exhibit distinct NMR chemical shifts (e.g., δ 7.8–7.2 for aromatic protons) due to anisotropic effects .
Biological Activity: Derivatives with 4-methoxybenzylidene and 4-fluorophenylimino substituents demonstrate antitubercular activity (MIC₅₀ values calculated via OriginPro), though specific data for the target compound are unavailable .
Notes
The synthesis and characterization methods described are inferred from structurally related compounds .
Crystallographic tools like SHELXL and ORTEP are critical for resolving the (Z)-configuration of similar thiazolidinones .
Biological Activity
The compound (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its therapeutic potential and mechanisms of action.
Structure-Activity Relationship
Thiazolidin-4-ones are characterized by a heterocyclic structure that allows for various substitutions at positions 2, 3, and 5. The biological activity of these compounds can be significantly influenced by these modifications. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can enhance their bioactivity by increasing lipophilicity and modulating interactions with biological targets .
Anticancer Activity
Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including DNA damage and cell cycle arrest.
Antimicrobial Properties
Thiazolidin-4-ones exhibit notable antimicrobial activity against a range of pathogens. Research indicates that derivatives can inhibit the growth of Gram-positive bacteria and fungi. For instance, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties . Additionally, some compounds have demonstrated antibiofilm activity, which is crucial for combating persistent infections.
Antioxidant Activity
The antioxidant capabilities of thiazolidin-4-one derivatives are also well-documented. Compounds have been evaluated using assays such as DPPH and ABTS to assess their free radical scavenging ability. These studies suggest that modifications at the benzylidene position can lead to enhanced antioxidant activity, potentially offering protective effects against oxidative stress-related diseases .
Case Studies
- Anticancer Efficacy : A study evaluating a series of thiazolidin-4-one derivatives showed that certain compounds led to a significant reduction in cell viability in HT29 cells with IC50 values ranging from 10 to 20 µM. The most potent derivative was identified as having a trifluoromethyl substituent at the para position of the phenyl ring .
- Antimicrobial Testing : In another investigation, a new derivative was synthesized and tested against several bacterial strains. The compound exhibited an MIC of 0.5 µg/mL against S. aureus and demonstrated over 50% inhibition of biofilm formation at concentrations equal to its MIC .
Q & A
Q. How can the synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one be optimized for higher yield and purity?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a thiazolidinone precursor and substituted aldehydes under basic conditions. Key optimization steps include:
- Solvent Selection : Use ethanol or methanol as solvents for improved solubility and reaction homogeneity .
- Catalysis : Employ sodium hydroxide or potassium hydroxide as a base to facilitate imine formation .
- Reaction Monitoring : Track progress via TLC (e.g., 7-hour reflux in acetic acid for intermediates) to isolate pure products .
- Purification : Recrystallization from ethanol or column chromatography can enhance purity, as demonstrated in related thiazolidinone syntheses .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : A combination of techniques is required:
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Identify proton environments (e.g., fluorobenzylidene protons at δ 7.2–8.1 ppm) and carbon assignments (e.g., thiazolidinone carbonyl at ~180 ppm) .
- X-ray Crystallography : Resolve stereochemistry and confirm Z/E configurations of substituents, as shown in structurally similar compounds .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution to test against Gram-positive/negative bacteria and fungi, comparing results to standard drugs like ampicillin .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (10–100 µM) to assess cytotoxicity .
- Dose-Response Analysis : Calculate IC₅₀ values to quantify potency, noting substituent effects (e.g., fluorobenzylidene enhances membrane permeability) .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps), aiding in understanding charge transfer and redox behavior .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., C=N→C=O) to explain stabilization effects and tautomeric preferences .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR for anticancer activity) to guide structural modifications .
Q. What experimental strategies resolve contradictions in reported biological activities of thiazolidinone derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 3-fluorobenzylidene with 4-methoxy analogs) to isolate contributing factors .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to determine if conflicting bioactivity stems from pharmacokinetic variability .
- Cross-Study Comparisons : Normalize assay conditions (e.g., pH, incubation time) across independent studies to minimize methodological discrepancies .
Q. How can reaction mechanisms for thiazolidinone derivatization be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify intermediates (e.g., enamine formation during condensation) .
- Isotopic Labeling : Use ¹⁸O-labeled carbonyl precursors to trace oxygen migration in thiazolidinone ring closure .
- Control Experiments : Test alternative pathways (e.g., radical vs. polar mechanisms) by introducing scavengers like TEMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
